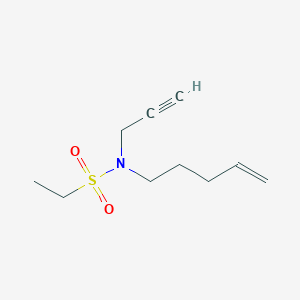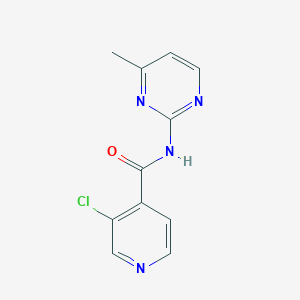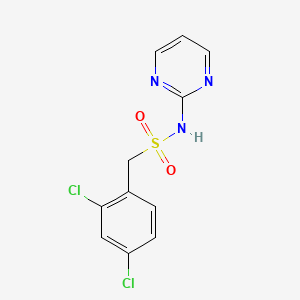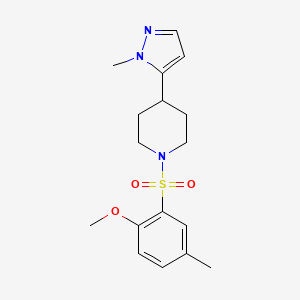
N-pent-4-enyl-N-prop-2-ynylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pent-4-enyl-N-prop-2-ynylethanesulfonamide, also known as PPEs, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPEs belong to the family of sulfonamide compounds and are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide is complex and involves multiple pathways. N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been shown to inhibit the activity of enzymes that are involved in the progression of cancer, such as matrix metalloproteinases and histone deacetylases. In addition, N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have also been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been shown to have diverse biological activities. They have been found to inhibit the activity of enzymes that are involved in the progression of cancer, such as matrix metalloproteinases and histone deacetylases. In addition, N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have also been shown to protect against neuronal damage by reducing oxidative stress and inflammation. Furthermore, N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-pent-4-enyl-N-prop-2-ynylethanesulfonamide in lab experiments is their high yield and purity. The synthesis method has been optimized to produce N-pent-4-enyl-N-prop-2-ynylethanesulfonamide in large quantities, making it suitable for industrial applications. Another advantage of using N-pent-4-enyl-N-prop-2-ynylethanesulfonamide is their diverse biological activities, which make them suitable for studying various diseases. However, one of the limitations of using N-pent-4-enyl-N-prop-2-ynylethanesulfonamide is their complex mechanism of action, which makes it challenging to study their effects on specific pathways. In addition, the toxicity of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide needs to be investigated further to ensure their safety for human use.
Zukünftige Richtungen
There are several future directions for the study of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide. One of the areas of research is the development of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide as therapeutic agents for cancer. N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have shown promising results in inhibiting the activity of enzymes that are involved in the progression of cancer, and further studies are needed to investigate their efficacy in animal models and clinical trials. Another area of research is the development of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide as anti-inflammatory agents. N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, and further studies are needed to investigate their potential as therapeutic agents for inflammatory diseases. Furthermore, the development of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide as neuroprotective agents is another area of research. N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been shown to protect against neuronal damage in animal models of neurodegenerative diseases, and further studies are needed to investigate their potential as therapeutic agents for these diseases.
Synthesemethoden
The synthesis of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide involves the reaction of propargylamine with 4-pentenyl ethanesulfonamide in the presence of a copper catalyst. The reaction results in the formation of N-pent-4-enyl-N-prop-2-ynylethanesulfonamide with high yield and purity. The synthesis method has been optimized to produce N-pent-4-enyl-N-prop-2-ynylethanesulfonamide in large quantities, making it suitable for industrial applications.
Wissenschaftliche Forschungsanwendungen
N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been extensively studied for their potential as therapeutic agents. They have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been shown to inhibit the activity of enzymes that are involved in the progression of cancer, such as matrix metalloproteinases and histone deacetylases. In addition, N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-pent-4-enyl-N-prop-2-ynylethanesulfonamide have also been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-pent-4-enyl-N-prop-2-ynylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-4-7-8-10-11(9-5-2)14(12,13)6-3/h2,4H,1,6-10H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDIMQYCFTYMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CCCC=C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)

![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)


![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)

![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)